N-(4-chlorophenyl)-3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanamide
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Overview
Description
N-(4-chlorophenyl)-3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanamide is a complex organic compound characterized by the presence of chlorophenyl and phthalazinone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzoyl chloride with phthalazinone under basic conditions, followed by the addition of 4-chlorophenylpropanamide . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phthalazinone derivatives, while substitution reactions may produce various substituted amides .
Scientific Research Applications
N-(4-chlorophenyl)-3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: It is used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-4-methoxybenzamide: Similar in structure but with a methoxy group instead of a phthalazinone group.
N-(4-chlorophenyl)acetamide: A simpler compound with fewer functional groups.
N-(4-chlorophenyl)methanesulfonamide: Contains a sulfonamide group instead of a phthalazinone group.
Uniqueness
N-(4-chlorophenyl)-3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanamide is unique due to its combination of chlorophenyl and phthalazinone groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H17Cl2N3O2 |
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Molecular Weight |
438.3 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]propanamide |
InChI |
InChI=1S/C23H17Cl2N3O2/c24-16-7-5-15(6-8-16)22-19-3-1-2-4-20(19)23(30)28(27-22)14-13-21(29)26-18-11-9-17(25)10-12-18/h1-12H,13-14H2,(H,26,29) |
InChI Key |
UNUYGHPCBYCCNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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